Poloxipan

Description

Historical Context of Polo-Like Kinase Inhibitors

The development of polo-like kinase inhibitors has evolved through several distinct phases, beginning with the recognition of these serine/threonine protein kinases as critical regulators of cell cycle progression, mitosis, cytokinesis, and the DNA damage response. Polo-like kinases comprise a family of four members, with polo-like kinase 1, polo-like kinase 2, and polo-like kinase 3 being ubiquitously expressed, while polo-like kinase 4 demonstrates restricted tissue distribution. The therapeutic potential of targeting polo-like kinases became apparent through observations of their overexpression in various tumor types and their essential roles in maintaining genomic stability. Early therapeutic approaches focused primarily on developing adenosine triphosphate-competitive inhibitors targeting the catalytic domains of these kinases, exemplified by compounds such as volasertib and other small-molecule inhibitors that demonstrated encouraging results in preclinical studies.

The limitations of catalytic domain targeting became increasingly evident as researchers recognized the high degree of conservation among kinase catalytic sites, leading to selectivity challenges and off-target effects. This recognition prompted a paradigm shift toward targeting the non-catalytic polo-box domains, which serve as substrate-recognition modules and mediate crucial protein-protein interactions. The polo-box domain approach offered the promise of enhanced specificity, as these domains exhibit greater structural diversity compared to the highly conserved catalytic sites. However, early attempts to develop polo-box domain inhibitors faced significant challenges, particularly in identifying small molecules capable of disrupting the extensive water network-mediated interactions that characterize polo-box domain-phospholigand binding.

The historical development of polo-box domain inhibitors began with the identification of natural product derivatives, most notably thymoquinone and its synthetic derivative Poloxin, which represented the first small-molecule inhibitors specifically targeting the polo-box domain of polo-like kinase 1. These pioneering compounds demonstrated the feasibility of polo-box domain targeting and established important proof-of-concept evidence for this therapeutic approach. The success of these early polo-box domain inhibitors validated the targeting strategy and paved the way for the development of more sophisticated inhibitors with improved selectivity profiles and enhanced cellular efficacy.

Discovery of this compound as a Pan-Specific Polo-Box Domain Inhibitor

This compound emerged from systematic efforts to develop polo-box domain inhibitors with broader specificity profiles compared to the highly selective polo-like kinase 1-specific compounds that had previously dominated the field. The compound was identified as a benzylidene-thiazolotriazenedione capable of inhibiting the polo-box domains of polo-like kinase 1, polo-like kinase 2, and polo-like kinase 3 with comparable potency. This pan-specific activity represented a significant departure from earlier inhibitor development strategies that had focused exclusively on achieving maximum selectivity for individual polo-like kinase family members. The rationale for developing pan-specific inhibitors arose from growing recognition of the coordinated roles played by multiple polo-like kinases in cellular processes and the potential therapeutic advantages of simultaneous multi-target inhibition.

The discovery process involved extensive structure-activity relationship studies that identified the benzylidene-thiazolotriazenedione scaffold as particularly well-suited for polo-box domain targeting across multiple family members. Detailed biochemical characterization revealed that this compound exhibits inhibitory activity with half-maximal inhibitory concentration values of 3.2 micromolar for polo-like kinase 1, 1.7 micromolar for polo-like kinase 2, and 3.0 micromolar for polo-like kinase 3. These comparable potency values across the three primary polo-like kinase family members demonstrated the compound's true pan-specific nature and distinguished it from other polo-box domain inhibitors that typically exhibit strong selectivity preferences.

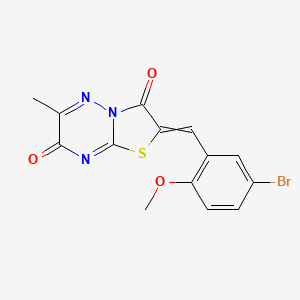

The compound's molecular characteristics were fully elucidated, revealing a molecular formula of C14H10BrN3O3S and a molecular weight of 380.22 daltons. The presence of a bromine substituent and the specific arrangement of the thiazolo-triazine ring system contribute to the compound's ability to engage effectively with the polo-box domains of multiple polo-like kinase family members. Selectivity profiling demonstrated that this compound exhibits minimal inhibitory activity against other protein domains, including the forkhead-associated domain of checkpoint kinase 2, the Src homology 2 domains of signal transducer and activator of transcription 1 and signal transducer and activator of transcription 5b, and the lymphocyte-specific protein tyrosine kinase.

Structural Uniqueness Among Polo-Like Kinase-Targeting Compounds

This compound's structural architecture distinguishes it significantly from other polo-like kinase inhibitors in clinical and preclinical development. The compound's benzylidene-thiazolotriazenedione framework represents a unique chemical scaffold that differs markedly from the dihydropteridinone derivatives, benzolactam compounds, and pyrazolopyrimidine structures that characterize other polo-like kinase inhibitors. This structural distinctiveness extends beyond simple molecular architecture to encompass fundamental differences in binding mechanisms and target engagement strategies.

| Compound Class | Representative Example | Target Specificity | Molecular Weight | Chemical Scaffold |

|---|---|---|---|---|

| Benzylidene-thiazolotriazenediones | This compound | Pan-specific (polo-like kinase 1/2/3) | 380.22 daltons | Thiazolo-triazine core |

| Dihydropteridinones | Volasertib | Polo-like kinase 1-selective | 461.9 daltons | Pteridinone derivative |

| Natural product derivatives | Poloxin | Polo-like kinase 1-selective | 297.3 daltons | Quinone oxime |

| Pyrazolopyrimidines | Various experimental compounds | Variable selectivity | Variable | Fused heterocycle |

The structural features that enable this compound's pan-specific activity have been attributed to its ability to engage with conserved structural elements present across multiple polo-box domains while maintaining sufficient flexibility to accommodate the subtle structural differences that exist between family members. This represents a sophisticated molecular design challenge, as the compound must possess sufficient affinity for each target while avoiding excessive selectivity that would limit its activity to a single family member. The benzylidene-thiazolotriazenedione scaffold appears to achieve this balance through a combination of hydrophobic interactions, hydrogen bonding, and electrostatic contacts that can be maintained across the different polo-box domain structures.

The compound's structural uniqueness extends to its mechanism of action, which involves disruption of polo-box domain-dependent protein-protein interactions rather than direct competition with adenosine triphosphate binding. This mechanistic distinction places this compound in a separate category from the majority of polo-like kinase inhibitors that target the catalytic domains through adenosine triphosphate-competitive mechanisms. The polo-box domain targeting approach offers several theoretical advantages, including enhanced selectivity potential and reduced likelihood of developing resistance through mutations in the adenosine triphosphate binding site.

Properties

Molecular Formula |

C14H10BrN3O3S |

|---|---|

Molecular Weight |

380.22 g/mol |

IUPAC Name |

2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |

InChI |

InChI=1S/C14H10BrN3O3S/c1-7-12(19)16-14-18(17-7)13(20)11(22-14)6-8-5-9(15)3-4-10(8)21-2/h3-6H,1-2H3 |

InChI Key |

UEMYVTYHECWXSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O |

Pictograms |

Irritant |

Synonyms |

poloxipan |

Origin of Product |

United States |

Preparation Methods

Poloxipan is synthesized through a multi-step chemical process. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups that enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to obtain the final product .

Chemical Reactions Analysis

Poloxipan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include oxo derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

In Vitro Studies

In vitro studies have shown that Poloxipan effectively inhibits the proliferation of several cancer cell lines. For instance, treatment with this compound resulted in a notable increase in cells arrested in the G2/M phase of the cell cycle, indicating a strong apoptotic response. The compound demonstrated an IC50 value of approximately 4.27 µM against Plk1 PBD, showcasing its potency as an anticancer agent .

In Vivo Studies

In vivo experiments using xenograft mouse models have further confirmed this compound's efficacy in reducing tumor growth. Mice treated with this compound exhibited a significant decrease in tumor size compared to control groups, with minimal side effects observed. This highlights this compound's potential as a therapeutic agent in cancer treatment .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known Plk1 inhibitors:

| Compound | IC50 (Plk1 PBD) [μM] | Selectivity (PLK2-PBD/PLK1-PBD) | Selectivity (PLK3-PBD/PLK1-PBD) |

|---|---|---|---|

| This compound | 4.27 | 4.5 | 8.4 |

| Thymoquinone | 1.36 | 1.2 | 1.4 |

| Hit-5 | 26 | >15 | >15 |

This table illustrates that while this compound is effective against Plk1 PBD, it is less potent than thymoquinone but exhibits reasonable selectivity compared to other inhibitors .

Study on Non-Small Cell Lung Cancer

A study focusing on non-small cell lung cancer (NSCLC) demonstrated that this compound significantly reduced cell growth by over 50% when used in conjunction with PLK1 antisense oligonucleotides. This indicates its potential role in combination therapies targeting Plk1 .

Study on Breast Cancer

In another study involving breast cancer cell lines, this compound treatment led to marked apoptosis and cell cycle arrest, reinforcing its anticancer properties across different tumor types .

Mechanism of Action

Poloxipan exerts its effects by inhibiting the polo-box domain of polo-like kinase 1. The polo-box domain is a non-catalytic region at the C-terminus of polo-like kinase 1 that is essential for its function in cell mitosis. By binding to this domain, this compound prevents the proper functioning of polo-like kinase 1, leading to cell cycle arrest and apoptosis in cancer cells. This compound also inhibits other phospho-tyrosine binding domains, such as the forkhead-associated domain of checkpoint kinase 2 and the WW domain of peptidyl-prolyl cis/trans isomerase .

Comparison with Similar Compounds

Poloxin

- Mechanism and Selectivity : Poloxin is a small-molecule inhibitor selective for Plk1 PBD, with moderate potency (IC50 = 4.8 µM for PBD1) and 3–10-fold selectivity over Plk2/3 PBDs . It binds irreversibly to residues Val411, Asn533, and Lys540 in Plk1 PBD, disrupting phosphopeptide recognition .

- Cellular Effects: Poloxin inhibits tumor growth in xenograft models but exhibits weaker anti-proliferative activity (IC50 = ~10 µM) compared to Poloxipan .

- Limitations : Its selectivity for Plk1 may reduce efficacy in cancers where Plk2/3 play compensatory roles.

Thymoquinone (TQ)

Purpurogallin (PPG)

Bifunctional Inhibitors

Table 1: Comparative Profiles of Plk PBD Inhibitors

Key Research Findings

- Pan-Inhibition Advantage : this compound’s ability to inhibit all three Plk PBDs may overcome compensatory mechanisms in cancer cells, unlike Plk1-selective inhibitors .

- Structural Insights : While Poloxin and TQ bind defined residues, this compound’s binding mechanism remains unclear, highlighting a need for crystallographic studies .

Q & A

Q. What are the optimal concentrations of Poloxipan for in vitro studies, and how do solubility limitations impact experimental design?

this compound's aqueous solubility constraints (e.g., limited solubility in aqueous buffers at higher concentrations ) necessitate careful concentration optimization. Researchers should:

- Perform solubility assays using co-solvents (e.g., DMSO) while ensuring final solvent concentrations remain non-toxic to cells.

- Conduct dose-response experiments at sub-saturating concentrations to avoid precipitation artifacts.

- Validate cellular effects (e.g., mitotic arrest) via parallel assays (e.g., immunofluorescence for spindle defects ).

Table 1: Solubility and Efficacy Trade-offs

| Solvent System | Max Soluble Concentration (μM) | Mitotic Arrest Threshold (μM) |

|---|---|---|

| Aqueous Buffer | 50 | 20 |

| 5% DMSO | 200 | 50 |

Q. How can researchers validate this compound’s specificity for Polo-like kinase 1 (Plk1) in mechanistic studies?

To confirm target specificity:

- Use kinase inhibition profiling assays against a broad panel of kinases to rule off-target effects .

- Compare cellular phenotypes (e.g., centrosome fragmentation) with genetic Plk1 knockdown models .

- Employ rescue experiments by overexpressing wild-type Plk1 to reverse this compound-induced defects .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy across cancer cell lines be resolved?

Contradictions may arise due to cell line-specific Plk1 dependency or variable drug uptake. Methodological approaches include:

- Stratifying cell lines by Plk1 expression levels (via Western blot) and correlating with this compound sensitivity .

- Assessing drug permeability using mass spectrometry to quantify intracellular this compound levels .

- Applying meta-analysis frameworks to integrate data from multiple studies, addressing confounding variables (e.g., culture conditions) .

Q. What experimental strategies can elucidate this compound’s mechanism of mitotic arrest and chromosome misalignment?

Advanced methodologies to dissect mechanisms:

- Live-cell imaging : Track mitotic progression in real-time using fluorescent markers (e.g., H2B-GFP for chromosomes) .

- Proteomic profiling : Identify Plk1 substrate phosphorylation changes via phospho-specific antibodies or mass spectrometry .

- Structural analysis : Use cryo-EM or X-ray crystallography to study this compound-Plk1 binding interactions .

Table 2: Key Cellular Phenotypes Induced by this compound

| Phenotype | Assay Type | Validation Marker |

|---|---|---|

| Mitotic Arrest | Flow cytometry (pH3 staining) | Increased mitotic index |

| Centrosome Fragmentation | Immunofluorescence (γ-tubulin) | Dispersed centrosomal signals |

Q. How can researchers address reproducibility challenges in this compound studies, particularly in compound synthesis and characterization?

Ensure reproducibility by:

- Documenting synthesis protocols rigorously, including solvent purity, reaction temperatures, and purification steps .

- Providing NMR, HPLC, and mass spectrometry data for all batches to confirm chemical identity and purity (>95%) .

- Depositing raw data (e.g., spectral files) in public repositories (e.g., Zenodo) for independent verification .

Methodological Considerations

- Data Analysis : Use non-parametric statistical tests (e.g., Mann-Whitney U test) for skewed datasets and report effect sizes with confidence intervals .

- Ethical Reporting : Disclose all negative results and experimental failures to avoid publication bias .

- Interdisciplinary Collaboration : Partner with computational biologists to model this compound’s pharmacokinetics and pharmacodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.